molecular formula C14H10BrN3O4 B5916349 4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide

4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide

Cat. No.: B5916349
M. Wt: 364.15 g/mol
InChI Key: LJVLIDRYOZCHIP-PXNMLYILSA-N
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Description

4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide is a complex organic compound that features a bromine atom, a hydroxy group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide typically involves a multi-step process. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the Schiff base through the condensation of the brominated benzamide with 5-hydroxy-2-nitrobenzaldehyde under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom, hydroxy group, and nitro group may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide is unique due to the presence of both a hydroxy and nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-11-3-1-9(2-4-11)14(20)17-16-8-10-7-12(19)5-6-13(10)18(21)22/h1-8,19H,(H,17,20)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVLIDRYOZCHIP-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=C(C=CC(=C2)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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